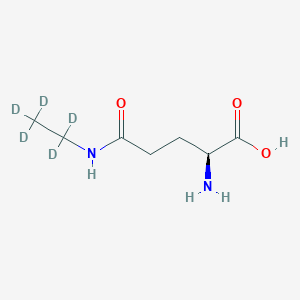
Dabcyl-vnldae-edans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabcyl-vnldae-edans is a synthetic peptide substrate used primarily in biochemical assays. It is composed of a sequence of amino acids with Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) and EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) as the donor-quencher pair. This compound is widely used in fluorescence resonance energy transfer (FRET) assays to study enzyme activity, particularly β-secretase (BACE) enzyme assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dabcyl-vnldae-edans involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and functionality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dabcyl-vnldae-edans primarily undergoes hydrolysis reactions when used in enzyme assays. The peptide bond between specific amino acids is cleaved by the target enzyme, leading to a measurable change in fluorescence.
Common Reagents and Conditions
Reagents: Enzymes such as β-secretase, buffer solutions, and sometimes metal ions to stabilize the enzyme.
Conditions: Typically, reactions are carried out at physiological pH (around 7.4) and temperature (37°C).
Major Products Formed
The major products formed from the hydrolysis of this compound are the cleaved peptide fragments, with the Dabcyl and EDANS groups separated. This separation results in an increase in fluorescence, which is used to measure enzyme activity .
Aplicaciones Científicas De Investigación
Dabcyl-vnldae-edans has a wide range of applications in scientific research:
Chemistry: Used in FRET assays to study enzyme kinetics and inhibitor screening.
Biology: Helps in understanding the role of β-secretase in the cleavage of amyloid precursor protein, which is relevant to Alzheimer’s disease research.
Medicine: Used in drug discovery and development, particularly for identifying potential inhibitors of β-secretase.
Industry: Employed in high-throughput screening assays for pharmaceutical research and development
Mecanismo De Acción
Dabcyl-vnldae-edans functions as a FRET substrate. In its intact form, the fluorescence of EDANS is quenched by Dabcyl due to their close proximity. Upon cleavage by an enzyme such as β-secretase, the Dabcyl and EDANS groups are separated, resulting in an increase in fluorescence. This change in fluorescence is used to monitor enzyme activity and screen for potential inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- Dabcyl-KTSAVLQSGFRKME-Edans trifluoroacetate
- Dabcyl-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS trifluoroacetate salt
- Calpain Substrate III, Fluorogenic
Uniqueness
Dabcyl-vnldae-edans is unique due to its specific sequence and its application in β-secretase assays. While other Dabcyl-EDANS substrates exist, they are designed for different enzymes and applications. The specific sequence of this compound makes it particularly suitable for studying β-secretase activity and screening for Alzheimer’s disease therapeutics .
Propiedades
Fórmula molecular |
C54H70N12O15S |
|---|---|
Peso molecular |
1159.3 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid |
InChI |
InChI=1S/C54H70N12O15S/c1-29(2)26-40(60-53(77)41(27-44(55)67)62-54(78)47(30(3)4)63-49(73)32-14-16-33(17-15-32)64-65-34-18-20-35(21-19-34)66(6)7)52(76)61-42(28-46(70)71)51(75)58-31(5)48(72)59-39(22-23-45(68)69)50(74)57-25-24-56-38-12-8-11-37-36(38)10-9-13-43(37)82(79,80)81/h8-21,29-31,39-42,47,56H,22-28H2,1-7H3,(H2,55,67)(H,57,74)(H,58,75)(H,59,72)(H,60,77)(H,61,76)(H,62,78)(H,63,73)(H,68,69)(H,70,71)(H,79,80,81)/t31-,39-,40-,41-,42-,47-/m0/s1 |
Clave InChI |
YBRHPEQUVXBMEG-NQSBLRTJSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)

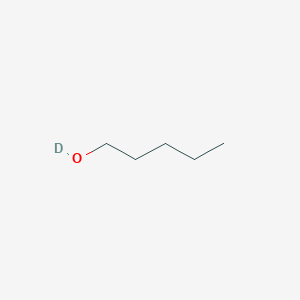
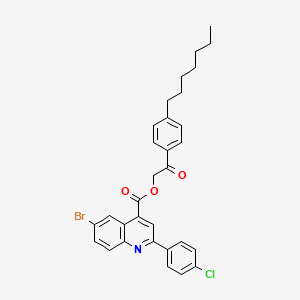

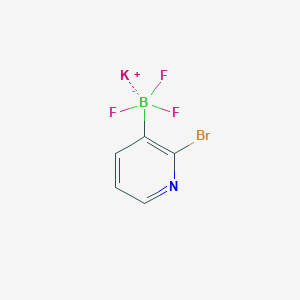

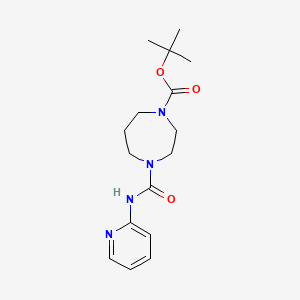
![Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)
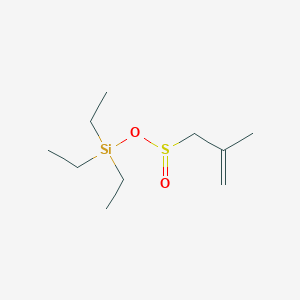
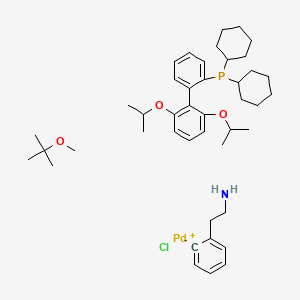
![1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide](/img/structure/B12054080.png)
